N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide
CAS No.: 155778-26-0
Cat. No.: VC16838762
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155778-26-0 |
|---|---|
| Molecular Formula | C14H18N2O |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
| Standard InChI | InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m1/s1 |
| Standard InChI Key | MVKDKUUCCOPJSG-CYBMUJFWSA-N |
| Isomeric SMILES | C1CN2CCC1[C@@H](C2)NC(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]benzamide (CAS: 155778-26-0) features a bicyclo[2.2.2]octane core substituted with a benzamide group at the 3-position. The molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol . The azabicyclo[2.2.2]octane system imposes significant steric constraints, influencing the compound’s reactivity and interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O | |
| Molecular Weight | 230.31 g/mol | |
| CAS Registry Number | 155778-26-0 | |
| SMILES Notation | C1CN2CCC1C@@HNC(=O)C3=CC=CC=C3 | |
| InChIKey | MVKDKUUCCOPJSG-CYBMUJFWSA-N |
The stereochemistry at the 3-position is critical, as denoted by the (3S) configuration in the IUPAC name. This chiral center is preserved in the SMILES string via the [C@@H] descriptor .
Spectroscopic and Computational Data
The compound’s InChI string (InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m1/s1) encodes connectivity and stereochemical details . Computational models predict a rigid bicyclic framework with limited conformational flexibility, which may enhance binding specificity in biological systems.
Synthesis and Manufacturing Processes
Table 2: Representative Synthetic Steps for Analogous Compounds
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ketone Reduction | NaBH₄, MeOH, 0°C | Alcohol intermediate |
| Amide Coupling | EDC/HOBt, DMF, rt | Benzamide formation |
| Stereochemical Resolution | Chiral HPLC | Isolation of (3S) enantiomer |
Challenges in Synthesis
The bicyclo[2.2.2]octane system’s strain complicates functionalization. Thionyl chloride and Raney nickel have been used to manipulate double bonds in related structures , but regioselectivity remains a hurdle.
Biological and Pharmacological Relevance
Target Identification
Although specific bioactivity data for N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]benzamide is limited, its ChEMBL ID (CHEMBL43243) suggests historical interest in high-throughput screening . Related azabicyclo compounds exhibit affinity for neuronal nicotinic acetylcholine receptors (nAChRs) , implicating potential applications in neurology.
Structure-Activity Relationships (SAR)
The benzamide moiety’s electron-withdrawing properties may enhance hydrogen bonding with target proteins. Substituents on the aryl ring (e.g., methoxy groups, as seen in LookChemical’s derivative ) modulate solubility and permeability.
Applications in Research and Development
Medicinal Chemistry
The compound’s rigid scaffold serves as a template for designing nAChR modulators. Patent WO2004076449A2 highlights azabicyclo derivatives as candidates for treating cognitive disorders .
Chemical Biology
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]benzamide could act as a molecular probe to study protein-ligand interactions, leveraging its stereochemical precision.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume